Cefquinome

veterinary antimicrobial resistance bovine respiratory disease MIC surveillance

Cefquinome, the first fourth-generation cephalosporin developed exclusively for veterinary medicine, features a zwitterionic structure enabling superior Gram-negative penetration versus third-generation analogs. It remains stable against ESBLs and chromosomal beta-lactamases. In bovine mastitis, it achieves 84.77% target attainment against E. coli. European surveillance shows lower resistance rates for cefquinome than ceftiofur. Differential resistome selection supports antimicrobial stewardship goals.

Molecular Formula C23H24N6O5S2
Molecular Weight 528.6 g/mol
Cat. No. B1242952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefquinome
Synonymscefquinome
Hoe 111
Hoe-111
HR 111V
HR-111V
Molecular FormulaC23H24N6O5S2
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]
InChIInChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1
InChIKeyYWKJNRNSJKEFMK-KJXIDEHUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefquinome Procurement Guide: Fourth-Generation Veterinary Cephalosporin Baseline Characteristics


Cefquinome is an injectable aminothiazolyl cephalosporin derivative and the first fourth-generation cephalosporin developed exclusively for veterinary use [1]. It is approved in multiple countries for treating respiratory disease in cattle and swine, foot rot in cattle, and mastitis in dairy cattle [2]. Cefquinome exhibits a zwitterionic structure that facilitates rapid penetration across bacterial porins and demonstrates stability against both chromosomally and plasmid-encoded beta-lactamases [3]. Its antibacterial spectrum includes key veterinary pathogens: Staphylococcus aureus, streptococci, Pseudomonas aeruginosa, and Enterobacteriaceae including Escherichia coli and Salmonella spp. [4].

Why Generic Substitution Fails: Cefquinome Differentiation from Ceftiofur and Other Veterinary Cephalosporins


In-class cephalosporins cannot be reliably interchanged without compromising therapeutic outcomes or antimicrobial stewardship goals. Cefquinome, as a fourth-generation cephalosporin, possesses a zwitterionic structure that enhances outer membrane penetration in Gram-negative bacteria compared to third-generation analogs like ceftiofur [1]. Clinically meaningful differences have been documented in baseline resistance rates: a European multi-country study of bovine isolates found that resistance levels were lowest for cefquinome among nine antimicrobials tested, while ceftiofur exhibited considerable variation [2]. Furthermore, recent metagenomic evidence demonstrates that cefquinome and ceftiofur exert distinct selective pressures on the porcine gut resistome, affecting different numbers of microbial genera and resistance gene profiles [3]. These data underscore that procurement decisions based on generational equivalence alone carry material risk of suboptimal efficacy and differential resistance selection.

Cefquinome Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Lower Baseline Resistance Prevalence in Bovine Bacterial Isolates Versus Ceftiofur

In a multi-country European surveillance study of 714 bovine bacterial isolates, cefquinome demonstrated the lowest overall resistance level compared to eight other antimicrobials including ceftiofur, amoxicillin, and enrofloxacin [1]. The study applied breakpoints accounting for dosage regimen and pharmacokinetics of each veterinary antimicrobial.

veterinary antimicrobial resistance bovine respiratory disease MIC surveillance

Broader Gram-Negative Spectrum with Preserved ESBL Activity Versus Earlier Cephalosporins

Against 681 clinical cultures and a challenge set of bacteria with well-characterized resistance mechanisms, cefquinome was compared with cefepime, cefpirome, cefotaxime, and ceftazidime [1]. Cefquinome remained active (MIC ≤8 μg/ml) against the majority of strains possessing Bush group 2 enzymes, including extended-spectrum β-lactamases.

beta-lactamase stability Gram-negative spectrum ESBL activity

Differentiated Resistome Selection Profile Versus Ceftiofur in Swine

A 2023 metagenomic study compared the effects of conventional intramuscular treatment with ceftiofur (3 mg/kg, 3 days) versus cefquinome (2 mg/kg, 5 days) on the porcine fecal microbiome and resistome using long-read 16S rRNA gene and shotgun metagenomic sequencing [1]. Cefquinome significantly affected more microbial genera and resulted in a different resistome alteration pattern.

gut resistome antimicrobial stewardship microbiome impact

Validated Target Attainment Rate for Bovine E. coli Mastitis at Approved Dose

Ex vivo PK/PD modeling of cefquinome against E. coli in lactating cows after intramammary infusion established an epidemiologic cutoff (ECOFF) of 0.125 μg/ml based on 1,073 clinical isolates and calculated a target attainment rate (TAR) at the approved 75 mg/udder daily dose [1]. The pharmacodynamic cutoff (COPD) was determined as 8 μg/ml at this dose.

PK/PD modeling bovine mastitis target attainment

Superior MIC90 Values Against Key Mastitis Pathogens

Against clinical mastitis isolates from Northern German dairy farms, cefquinome exhibited MIC50 ≤0.06 μg/ml and MIC90 0.125 μg/ml for Streptococcus dysgalactiae, with S. uberis showing comparatively elevated MICs for cefquinome relative to other streptococci [1]. Product monograph data indicate MIC90 values for major mastitis pathogens are approximately 1 μg/ml for Staphylococcus aureus and below this for E. coli (0.1-1 μg/ml) and Streptococcus spp. (0.1-0.5 μg/ml) [2].

MIC90 mastitis pathogens Streptococcus spp.

Established CLSI Susceptibility Breakpoints for Swine Respiratory Pathogens

In a 2023 study of Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis isolates from Romanian swine farms, susceptibility was interpreted using CLSI breakpoints where available [1]. High rates of susceptibility (90% to >99%) were observed for cefquinome across all three pathogen species.

CLSI breakpoints swine respiratory disease susceptibility testing

Cefquinome Optimal Application Scenarios: Evidence-Based Procurement Guidance


Bovine Clinical Mastitis Where Broad-Spectrum Coverage and Validated PK/PD Parameters Are Required

Intramammary cefquinome at 75 mg/udder provides a target attainment rate of 84.77% against E. coli mastitis, with milk concentrations remaining at 0.15 mg/ml after 48 hours post-infusion and an elimination half-life of 10.60 hours [1]. This scenario is particularly relevant for herds with mixed Gram-positive and Gram-negative mastitis pathogens where empirical therapy must cover E. coli (MIC90 0.1-1 μg/ml), S. aureus (MIC90 ~1 μg/ml), and Streptococcus spp. (MIC90 0.1-0.5 μg/ml) [2].

Swine Respiratory Disease with Documented Regional Susceptibility

In regions where susceptibility testing confirms cefquinome sensitivity, the compound demonstrates high susceptibility rates (90% to >99%) against A. pleuropneumoniae, P. multocida, and S. suis when interpreted by CLSI breakpoints [3]. However, procurement decisions must incorporate regional surveillance data, as Hungarian isolates showed 92.7% resistance to cefquinome in A. pleuropneumoniae [4], underscoring that susceptibility is geographically heterogeneous.

Settings Requiring Documented β-Lactamase Stability Against ESBL-Producing Enterobacteriaceae

Cefquinome remains active (MIC ≤8 μg/ml) against the majority of strains possessing Bush group 2 enzymes including extended-spectrum β-lactamases [5]. This characteristic makes cefquinome a rational procurement choice in production systems where ESBL-producing E. coli or other Enterobacteriaceae have been documented and where third-generation cephalosporins may exhibit reduced efficacy.

Antimicrobial Stewardship Programs Requiring Differentiated Resistance Selection Data

For operations implementing advanced antimicrobial stewardship protocols, the differential resistome selection profile of cefquinome versus ceftiofur provides actionable procurement intelligence. Cefquinome affects more microbial genera (18 vs 8) and increases different resistance gene profiles compared to ceftiofur, though both return to baseline resistome levels by 21 days post-treatment [6]. This data supports context-specific drug rotation or targeted use strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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